Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid
Description
Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate; oxalic acid is a fluorinated spirocyclic compound with a diazaspiro[3.5]nonane core, functionalized with a tert-butyl carboxylate group at position 6 and a fluorine atom at position 7. The oxalic acid component likely forms a salt or co-crystal with the base compound, enhancing solubility or stability. Such spirocyclic structures are valued in medicinal chemistry for their conformational rigidity, which can improve binding specificity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C14H23FN2O6 |
|---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H21FN2O2.C2H2O4/c1-11(2,3)17-10(16)15-5-4-9(13)12(8-15)6-14-7-12;3-1(4)2(5)6/h9,14H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
NUUFIPCRIULRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted products.
Scientific Research Applications
Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom in the compound enhances its binding affinity and specificity towards the target enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution patterns (mono- vs. di-fluoro) and positions (8,8 vs. 9,9) significantly alter molecular weight and steric/electronic properties.
- The diazaspiro[4.4]nonane variant () lacks fluorine but introduces a ketone group, altering reactivity.
Physicochemical Properties and Stability
- Oxalic Acid Interaction: Oxalic acid (C₂H₂O₄) forms stable salts with amines, likely enhancing the compound’s crystallinity and solubility in polar solvents .
- Degradation : Oxalic acid degrades via ozonation processes (pseudo-first-order kinetics), suggesting that environmental or metabolic decomposition pathways may exist for the parent compound .
Commercial Availability and Pricing
Note: The target compound’s commercial status is unclear, but its difluoro analogs are priced at a premium due to synthetic complexity.
Biological Activity
Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that incorporates nitrogen heterocycles, which are known for their diverse pharmacological profiles.
- IUPAC Name : Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
- Molecular Formula : C12H20F2N2O2
- Molecular Weight : 262.3 g/mol
- CAS Number : 1263177-97-4
Structural Characteristics
The compound contains a tert-butyl ester group and a fluorine atom, which may influence its lipophilicity and interactions with biological targets. The diazaspiro framework contributes to its conformational flexibility, which is crucial for binding to various receptors.
Research indicates that compounds similar to tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane derivatives exhibit significant biological activities, particularly in modulating chemokine receptors such as CCR3 and CCR5. These receptors are implicated in inflammatory responses and HIV infection pathways.
Case Studies and Findings
- Chemokine Receptor Modulation :
- Anticonvulsant Activity :
- Synthesis and Yield :
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
